2-Methyl-4-(2-methylphenoxy)aniline
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Overview
Description
2-Methyl-4-(2-methylphenoxy)aniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, featuring a methyl group and a methylphenoxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
This compound is a unique chemical used in early discovery research , and further studies are needed to identify its specific targets and their roles.
Biochemical Pathways
As a unique chemical used in proteomics research , it may influence various biochemical processes.
Result of Action
As a unique chemical used in early discovery research , it is expected to have some biological effects.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(2-methylphenoxy)aniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular components. Additionally, this compound can bind to proteins, potentially altering their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through different pathways . These effects can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain substrates . Additionally, this compound can interact with DNA and transcription factors, resulting in changes in gene expression that affect cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic reactions can affect the levels of metabolites and the flux of metabolic pathways, potentially altering cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells can influence its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The subcellular distribution of this compound is an important factor in determining its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-4-(2-methylphenoxy)aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)aniline: Similar in structure but with different substitution patterns.
4-(2-Methylphenoxy)aniline: Another structural isomer with distinct properties.
Uniqueness
2-Methyl-4-(2-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-(2-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-14(10)16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJAIZLCFIZMFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.